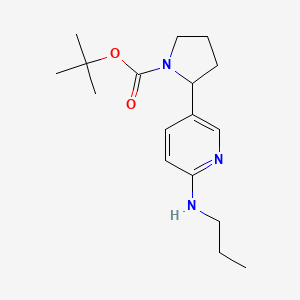
8-Methoxy-6-methylquinoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-6-methylquinoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a thione group at the 4-position and methoxy and methyl groups at the 8- and 6-positions, respectively, makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-6-methylquinoline-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using methyl iodide (CH3I) and sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same reagents and conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-6-methylquinoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted quinoline derivatives
Applications De Recherche Scientifique
8-Methoxy-6-methylquinoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-Methoxy-6-methylquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methoxy and methyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methoxyquinoline
- 6-Methylquinoline
- 4(1H)-Quinolinethione
Uniqueness
8-Methoxy-6-methylquinoline-4(1H)-thione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced activity or selectivity in certain applications due to the synergistic effects of the methoxy, methyl, and thione groups.
Propriétés
Formule moléculaire |
C11H11NOS |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
8-methoxy-6-methyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-7-5-8-10(14)3-4-12-11(8)9(6-7)13-2/h3-6H,1-2H3,(H,12,14) |
Clé InChI |
YXNJZTHVZHHYQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)NC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)

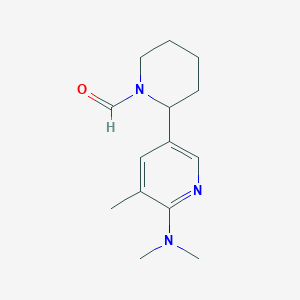

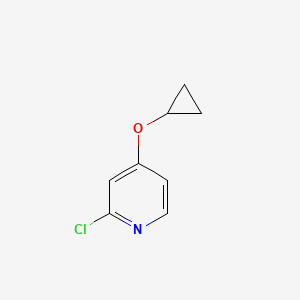
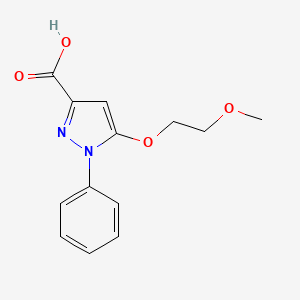
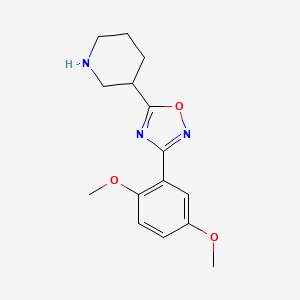
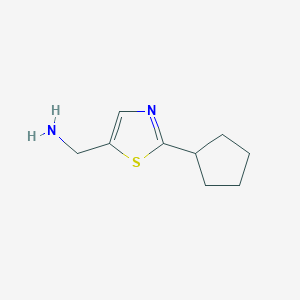
![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)
